L-(6-~13~C)Lysine--hydrogen chloride (1/2)

概要

説明

L-(6-13C)Lysine--hydrogen chloride (1/2) is a stable isotope-labeled form of L-lysine, an essential amino acid. This compound is labeled with carbon-13 at the 6th position, making it useful for various scientific research applications, including metabolic studies and tracing biochemical pathways.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through chemical reactions involving L-lysine and carbon-13 labeled reagents. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the carbon-13 isotope at the desired position.

Industrial Production Methods: On an industrial scale, the production of L-(6-13C)Lysine--hydrogen chloride involves large-scale chemical synthesis processes, often using biotechnological methods to produce the labeled amino acid.

Types of Reactions:

Oxidation: L-(6-13C)Lysine--hydrogen chloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, where the amino group or carboxyl group of L-(6-13C)Lysine--hydrogen chloride is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various oxidized forms of L-(6-13C)Lysine--hydrogen chloride, such as lysine oxalate.

Reduction Products: Reduced forms of L-(6-13C)Lysine--hydrogen chloride, such as lysine alcohol.

Substitution Products: Substituted lysine derivatives, depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

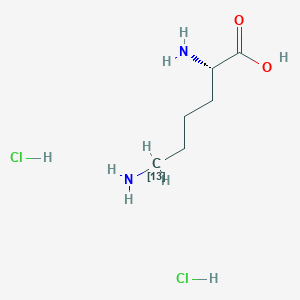

- IUPAC Name : (2S)-2,6-diamino(213C)hexanoic acid; hydrochloride

- Molecular Formula : C6H15ClN2O2

- Molecular Weight : 183.64 g/mol

- CAS Number : 169524-86-1

The hydrochloride form enhances its solubility in water, making it suitable for various biological and chemical studies.

Metabolic Tracing

L-(6-~13~C)Lysine is extensively used as a tracer in metabolic studies. It allows researchers to track the incorporation of lysine into proteins and other biomolecules using techniques such as:

- Mass Spectrometry : Analyzing protein expression and modifications.

- Nuclear Magnetic Resonance (NMR) : Investigating metabolic pathways and dynamics .

Proteomics

This compound is instrumental in stable isotope labeling for mass spectrometry-based proteomics. It helps in:

- Characterizing protein profiles in various biological contexts.

- Studying post-translational modifications and interactions within cellular environments .

Nutritional Research

Research indicates that lysine supplementation can improve dietary protein quality, enhance growth hormone release, and potentially increase muscle mass in athletes . Studies have also explored its role in:

- Calcium absorption.

- Immune function enhancement.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of L-(6-~13~C)Lysine. A notable study established a no-observed-adverse-effect level (NOAEL) at dietary concentrations of up to 5%, indicating its safety for consumption .

Viral Inhibition Studies

Lysine has been shown to inhibit the replication of certain viruses, such as herpes simplex virus, by modulating amino acid transport within cells. This suggests potential therapeutic applications in antiviral treatments .

Case Study 1: Toxicological Assessment

A 13-week oral toxicity study on L-lysine hydrochloride in rats indicated no significant adverse effects at doses up to 5% of their diet. This study established a NOAEL for both genders, suggesting that lysine is safe for consumption within recommended limits.

Case Study 2: Viral Replication Inhibition

Research has demonstrated that lysine supplementation can inhibit herpes simplex virus replication by altering the balance between lysine and arginine uptake in cells. This effect underscores its potential therapeutic applications.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | L-Lysine with carbon-13 isotope at C6; hydrochloride form enhances solubility |

| Primary Functions | Protein synthesis, collagen stability, epigenetic regulation |

| Research Applications | Metabolic tracing, proteomics, nutritional studies |

| Safety Profile | NOAEL established at 5% dietary concentration; no significant adverse effects observed |

| Viral Activity | Inhibits herpes simplex virus replication by modulating amino acid transport |

作用機序

The mechanism by which L-(6-13C)Lysine--hydrogen chloride exerts its effects involves its incorporation into biochemical pathways as a labeled tracer. The carbon-13 isotope allows researchers to track the movement and transformation of lysine within cells and tissues, providing insights into metabolic processes and protein synthesis.

Molecular Targets and Pathways Involved:

Metabolic Pathways: Lysine is involved in the biosynthesis of carnitine, which is essential for fatty acid metabolism.

Protein Synthesis: Lysine residues are critical for protein structure and function, and their labeling helps in studying protein dynamics.

類似化合物との比較

L-Lysine dihydrochloride

L-Lysine hydrochloride

L-Lysine-13C6,15N2 hydrochloride

生物活性

L-(6-~13~C)Lysine--hydrogen chloride (1/2) is a stable isotope-labeled form of lysine, an essential amino acid that plays critical roles in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in health and disease.

Overview of Lysine

Lysine is crucial for protein synthesis, collagen crosslinking, and the metabolism of fatty acids. It also participates in histone modifications, influencing gene expression through epigenetic mechanisms. Deficiencies in lysine can lead to several health issues, including impaired immune function and connective tissue disorders .

Biological Roles

Protein Synthesis : Lysine is integral to protein structure due to its positively charged side chain, which can form hydrogen bonds and salt bridges, enhancing protein stability .

Collagen Formation : In connective tissues, lysine facilitates the crosslinking of collagen fibers, contributing to tissue strength and elasticity. This is particularly relevant in conditions like osteogenesis imperfecta, where collagen integrity is compromised .

Metabolic Functions : Lysine is involved in the synthesis of carnitine, essential for fatty acid transport into mitochondria for energy production. It also plays a role in calcium homeostasis and may influence neurotransmitter release .

L-(6-~13~C)Lysine--hydrogen chloride functions similarly to natural lysine but offers unique advantages in research due to its isotopic labeling. The incorporation of stable isotopes allows for tracing metabolic pathways and studying lysine's role in various biological processes.

Case Study: Lysine in Elastin Crosslinking

Research has shown that lysine residues are crucial for the formation of elastin, a protein that provides elasticity to tissues. In a study utilizing neonatal rat smooth muscle cells, isotopically labeled lysine was incorporated into elastin. High-resolution solid-state nuclear magnetic resonance (ssNMR) spectroscopy revealed distinct secondary structures associated with lysine residues, confirming their involvement in crosslink formation essential for elastin's functional properties .

Table 1: Summary of Biological Activities Associated with L-(6-~13~C)Lysine--hydrogen chloride

| Biological Activity | Description |

|---|---|

| Protein Synthesis | Essential for the formation of proteins and enzymes. |

| Collagen Crosslinking | Involved in stabilizing collagen structures critical for connective tissue. |

| Fatty Acid Metabolism | Aids in the transport of fatty acids into mitochondria via carnitine synthesis. |

| Epigenetic Regulation | Modifies histones, impacting gene expression through acetylation and methylation. |

| Neurotransmitter Release | Influences neurotransmitter levels, potentially affecting mood and cognition. |

Safety and Toxicity

Lysine supplementation is generally considered safe; however, excessive intake can lead to gastrointestinal disturbances and potential interactions with certain medications. Studies have indicated that high doses may also affect metabolic pathways related to arginine metabolism .

化学反応の分析

Chemical Stability and Reactivity

The labeled lysine retains the reactivity of unmodified lysine but with traceable isotopic markers:

-

Thermal Stability : Decomposes at 263–264°C (with decarboxylation) .

-

Acid-Base Behavior : Forms zwitterions in aqueous solutions due to its α-amino and ε-amino groups (pKa₁ = 2.18, pKa₂ = 8.95) .

-

Nucleophilic Reactions : Participates in amidation and acetylation at ε-amino groups, critical for post-translational modifications in proteins .

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 183.64 g/mol (¹³C₆ variant) | |

| Optical Activity | [α]²⁵/D = +20.7° (in 5 M HCl) | |

| Solubility | >50 mg/mL in water |

Analytical Characterization

-

NMR Spectroscopy : The ¹³C label at C6 produces distinct shifts in ¹³C-NMR (δ ≈ 40–45 ppm for ε-carbon) .

-

Mass Spectrometry : Shows a mass shift of +6 Da (¹³C₆) or +8 Da (¹³C₆,¹⁵N₂) .

Degradation Pathways

-

Oxidative Degradation : Susceptible to oxidation at ε-amino groups under strong oxidative conditions, forming allysine residues .

-

Hydrolysis : Stable in acidic conditions but hydrolyzes slowly in alkaline media (pH > 10) .

This compound’s isotopic labeling and retained reactivity make it indispensable for advanced biochemical research, particularly in dynamic proteomics and enzyme mechanism studies.

特性

IUPAC Name |

(2S)-2,6-diamino(613C)hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i4+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-NHAQXJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745949 | |

| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217466-44-8 | |

| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217466-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。